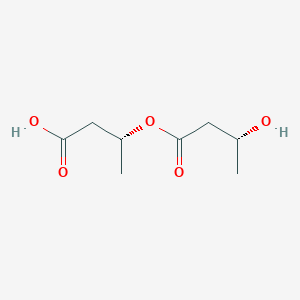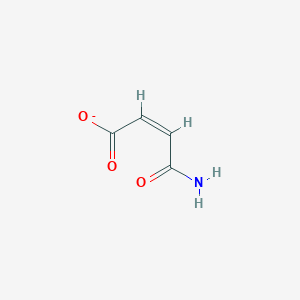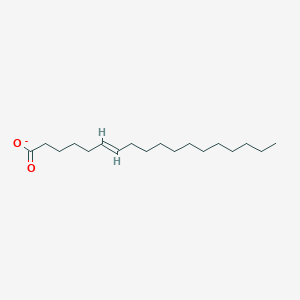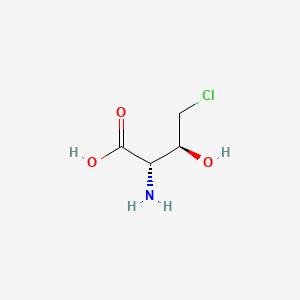
4-chloro-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-L-threonine is a chloroamino acid that is L-threonine in which one of the hydrogens of the terminal methyl group has been replaced by a chlorine. It is a chloroamino acid, a L-threonine derivative and a non-proteinogenic L-alpha-amino acid.
Scientific Research Applications
Metabolic Engineering for L-Threonine Production
4-Chloro-L-threonine is linked to the production of L-threonine, an essential amino acid with significant industrial applications. Studies have shown that microbial fermentation, primarily involving strains like Escherichia coli and Corynebacterium glutamicum, is a major method for L-threonine production. Metabolic engineering is employed to enhance the productivity and stability of these microbial strains. For instance, Dong, Quinn, and Wang (2011) outlined the genetics and molecular mechanisms for L-threonine pathways in these microorganisms, emphasizing the importance of genetically defined strains for industrial production (Dong, Quinn, & Wang, 2011).
Inactivation and Inhibitor Potential
4-Chloro-L-threonine has been studied as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase. Webb and Matthews (1995) demonstrated that 4-Chloro-L-threonine inactivates serine hydroxymethyltransferase in a time- and concentration-dependent manner. This finding suggests potential applications in the development of inhibitors for specific biochemical pathways, which could have implications in the field of chemotherapeutics (Webb & Matthews, 1995).
Enhancing Threonine Production through Genetic Modification
Research has also focused on genetically modifying strains like Corynebacterium glutamicum for improved L-threonine production. Lv et al. (2012) demonstrated that gene inactivation and over-expression of specific genes led to a significant increase in L-threonine accumulation, showcasing the potential of genetic engineering in amino acid production (Lv et al., 2012).
Applications in Threonine Aldolases
Threonine aldolases (TAs) are key in synthesizing β-hydroxy-α-amino acids, with applications in pharmaceuticals. Dückers et al. (2010) highlighted TAs' role in enantio- and diastereoselective synthesis, pertinent in producing compounds like l-threo-phenylserine derivatives. These findings underline the significance of 4-Chloro-L-threonine in synthesizing complex pharmaceuticals (Dückers et al., 2010).
Threonine Export in Microbial Systems
The study of threonine export in microorganisms like Escherichia coli provides insights into amino acid production and export mechanisms. Xu et al. (2017) identified a protein, YecC, that facilitates threonine efflux in E. coli, offering potential avenues for enhancing microbial amino acid production (Xu et al., 2017).
properties
Molecular Formula |
C4H8ClNO3 |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 |
InChI Key |
CETUIFTXYGHITB-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)Cl |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
Canonical SMILES |
C(C(C(C(=O)O)N)O)Cl |
synonyms |
4-chlorothreonine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



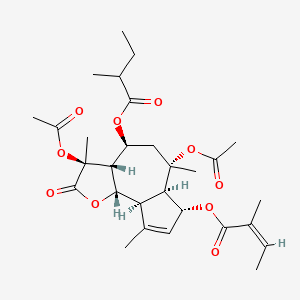
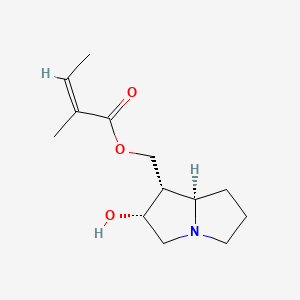
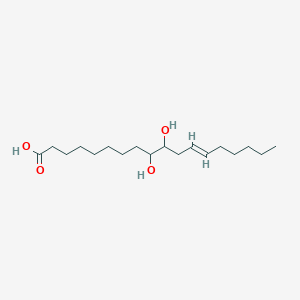
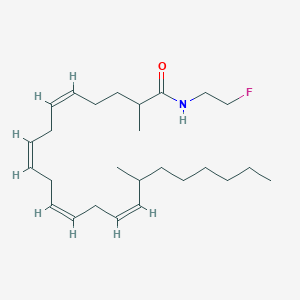
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)
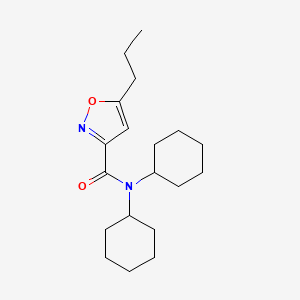
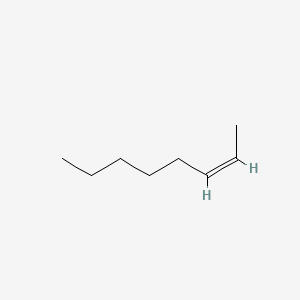
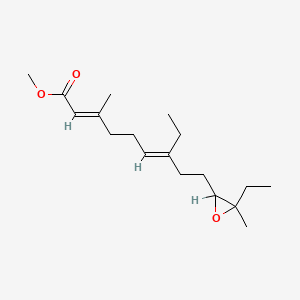

![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)
